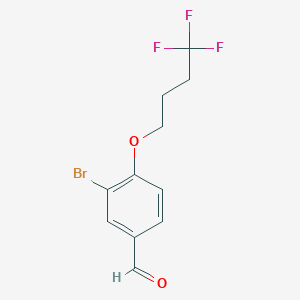
3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde is an organic compound characterized by the presence of a bromine atom, a trifluorobutoxy group, and an aldehyde functional group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde typically involves the following steps:
Formation of Trifluorobutoxy Group: The trifluorobutoxy group can be introduced via nucleophilic substitution reactions. This involves reacting the brominated benzene derivative with 4,4,4-trifluorobutanol in the presence of a base such as potassium carbonate (K2CO3).
Aldehyde Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium thiolate (NaSR).
Major Products
Oxidation: 3-Bromo-4-(4,4,4-trifluorobutoxy)benzoic acid.
Reduction: 3-Bromo-4-(4,4,4-trifluorobutoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound’s unique structure makes it a valuable building block for the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: The compound may be used in studies investigating the effects of halogenated and fluorinated aromatic compounds on biological systems.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde depends on its specific application
Electrophilic Interactions: The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Hydrophobic Interactions: The trifluorobutoxy group can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins, influencing their activity or stability.
Halogen Bonding: The bromine atom can participate in halogen bonding with electron-rich sites, affecting molecular recognition and binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluorobutoxy group.
3-Bromo-4-fluorobenzaldehyde: Contains a fluorine atom instead of the trifluorobutoxy group.
3-Bromo-4-(trifluoromethoxy)benzaldehyde: Features a trifluoromethoxy group instead of a trifluorobutoxy group.
Uniqueness
3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde is unique due to the presence of the trifluorobutoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H10BrF3O2 |
|---|---|
Poids moléculaire |
311.09 g/mol |
Nom IUPAC |
3-bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde |
InChI |
InChI=1S/C11H10BrF3O2/c12-9-6-8(7-16)2-3-10(9)17-5-1-4-11(13,14)15/h2-3,6-7H,1,4-5H2 |
Clé InChI |
ZDJCDFZHIXSIMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C=O)Br)OCCCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


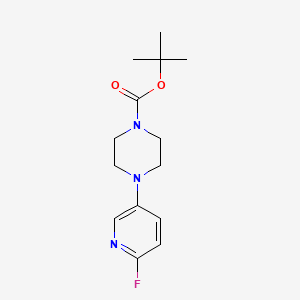


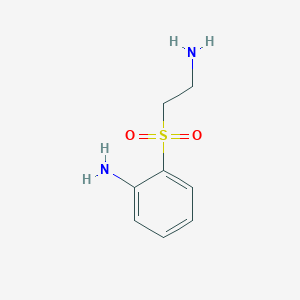
![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)

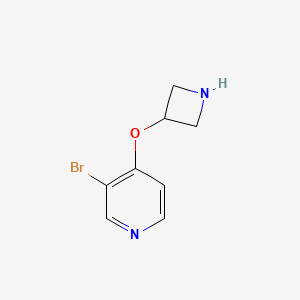
![Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)

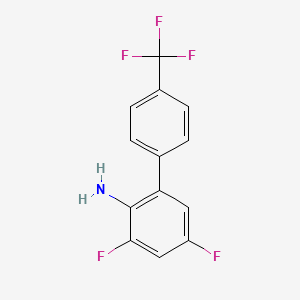



![Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12065711.png)
